Dual iNOS/PGE2 Inhibitory Mechanism Versus Single‑Target Comparators
iNOS/PGE2‑IN‑1 (compound 4a) directly inhibits both iNOS enzymatic activity (IC50 = 2.31 μM) and PGE2 production (IC50 = 29 nM) in LPS‑stimulated RAW 264.7 macrophages [1]. By contrast, indomethacin does not inhibit iNOS at pharmacological concentrations (5–20 μM had no significant effect on nitrite production or iNOS expression) [2], while the selective iNOS inhibitor 1400W does not directly inhibit PGE2 synthesis . Celecoxib inhibits COX‑2 (IC50 = 40 nM) but its effect on iNOS is indirect and variable .
| Evidence Dimension | Target engagement profile |
|---|---|
| Target Compound Data | iNOS IC50 = 2.31 μM; PGE2 IC50 = 29 nM |
| Comparator Or Baseline | Indomethacin: no iNOS inhibition; 1400W: iNOS Kd ≤7 nM, no direct PGE2 inhibition; Celecoxib: COX‑2 IC50 = 40 nM, no direct iNOS inhibition |
| Quantified Difference | iNOS/PGE2‑IN‑1 uniquely combines potent iNOS and PGE2 inhibition in a single molecule |
| Conditions | LPS‑stimulated RAW 264.7 macrophages (iNOS/PGE2-IN-1 data); multiple literature sources for comparator profiles |
Why This Matters
For researchers modeling diseases where both NO and PGE2 are pathogenic drivers, iNOS/PGE2‑IN‑1 provides a single‑agent solution that avoids the confounding effects of combining multiple drugs with differing pharmacokinetics.
- [1] Mohamed MFA, et al. Bioorg Chem. 2020;105:104439. View Source
- [2] Amin AR, et al. Proc Natl Acad Sci U S A. 1995;92(17):7926-7930. View Source
